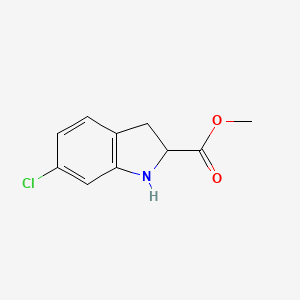

Methyl6-chloroindoline-2-carboxylate

Description

Methyl 6-chloroindoline-2-carboxylate is a substituted indoline derivative featuring a chlorine atom at position 6 and a methyl ester group at position 2 of the indoline scaffold. Indoline derivatives are structurally related to indoles but are partially hydrogenated, resulting in a non-aromatic bicyclic system. This modification confers distinct electronic and steric properties, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl 6-chloro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |

InChI Key |

GWPMWXHPXNFEDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-chloroindoline-2-carboxylate typically involves the chlorination of indoline-2-carboxylic acid followed by esterification. One common method is to start with indoline-2-carboxylic acid, which is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The resulting 6-chloro-indoline-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl6-chloroindoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form 6-chloro-indoline-2-carboxylic acid or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of 6-chloro-indole-2-carboxylate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted indoline derivatives.

Reduction Reactions: Products include reduced forms of the original compound.

Oxidation Reactions: Products include oxidized indole derivatives.

Scientific Research Applications

Methyl6-chloroindoline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Biological Studies: The compound is used in studies to understand the biological activity of indoline derivatives and their interactions with biological targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of Methyl6-chloroindoline-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Critical Notes

- Comparisons are inferred from analogs.

- Structural Nuances : The distinction between indoline-2- and 3-carboxylates (e.g., positional isomerism) may lead to divergent biological activities or synthetic pathways.

- Contradictions : and describe a 3-carboxylate derivative, emphasizing the need for precise structural verification in literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-chloroindoline-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines or through palladium-catalyzed cross-coupling reactions. Key factors include temperature control (e.g., 80–120°C for cyclization) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Lower yields (<50%) are common due to steric hindrance from the chloro substituent; optimizing stoichiometry of reagents like POCl₃ or using microwave-assisted synthesis may improve efficiency .

Q. How can researchers confirm the structural identity of Methyl 6-chloroindoline-2-carboxylate?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., methyl ester at ~3.8 ppm and indoline ring protons at 6.5–7.2 ppm).

- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for analogous compounds like 6-chloro-1-methylindoline-2,3-dione .

- Mass spectrometry : Confirm molecular ion peak at m/z 209.6 (C₁₀H₁₀ClNO₂) .

Q. What safety precautions are critical when handling Methyl 6-chloroindoline-2-carboxylate in the lab?

- Methodological Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 2–8°C. In case of exposure, follow first-aid protocols: rinse skin with water for 15 minutes and seek medical attention with the safety data sheet .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Methyl 6-chloroindoline-2-carboxylate derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Strategies include:

- Reproducing experiments using anhydrous solvents (e.g., deuterated DMSO vs. CDCl₃).

- Purifying compounds via column chromatography (silica gel, hexane/EtOAc gradient) and validating purity via HPLC (>98% purity threshold) .

- Cross-referencing with crystallographic data to validate peak assignments .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Control experiments : Include negative controls (e.g., reaction without catalyst) to isolate variables.

- Statistical validation : Use triplicate trials for yield calculations and apply t-tests to assess significance (p < 0.05).

- Documentation : Adhere to FAIR data principles—detail solvent batches, instrument calibration, and environmental conditions (humidity/temperature) in supplementary materials .

Q. How can computational methods enhance the study of Methyl 6-chloroindoline-2-carboxylate’s reactivity?

- Methodological Answer :

- DFT calculations : Model reaction pathways (e.g., Fukui indices for electrophilic attack sites) using Gaussian or ORCA software.

- Molecular docking : Predict bioactivity by simulating interactions with target enzymes (e.g., kinase inhibitors). Validate with in vitro assays .

- Literature mining : Use SciFinder to identify understudied derivatives and prioritize synthesis targets .

Q. What strategies are effective for analyzing non-linear data in kinetic studies of this compound?

- Methodological Answer :

- Apply the Eyring-Polanyi equation to model activation energy from rate constants.

- Use Arrhenius plots to identify deviations from linearity (indicative of competing mechanisms).

- Employ Bayesian statistics to quantify uncertainty in rate measurements .

Data Presentation & Validation

Q. What are best practices for presenting spectroscopic and crystallographic data in publications?

- Methodological Answer :

- Tables : Include chemical shifts (δ, ppm), coupling constants (J, Hz), and crystal lattice parameters (Å, °).

- Figures : Use ORTEP diagrams for crystallography and annotated spectra with peak assignments.

- Reproducibility : Archive raw data (e.g., .JCAMP files for NMR) in public repositories like Zenodo .

Q. How should researchers address outliers in synthetic yield or bioassay results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.